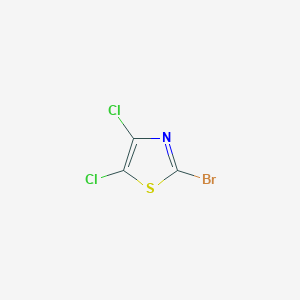

2-Bromo-4,5-dichlorothiazole

CAS No.: 57314-09-7

Cat. No.: VC7982307

Molecular Formula: C3BrCl2NS

Molecular Weight: 232.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57314-09-7 |

|---|---|

| Molecular Formula | C3BrCl2NS |

| Molecular Weight | 232.91 g/mol |

| IUPAC Name | 2-bromo-4,5-dichloro-1,3-thiazole |

| Standard InChI | InChI=1S/C3BrCl2NS/c4-3-7-1(5)2(6)8-3 |

| Standard InChI Key | FCFMMFHRNDCGHX-UHFFFAOYSA-N |

| SMILES | C1(=C(SC(=N1)Br)Cl)Cl |

| Canonical SMILES | C1(=C(SC(=N1)Br)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2-Bromo-4,5-dichlorothiazole is a planar aromatic heterocycle with a thiazole core substituted at positions 2, 4, and 5 with bromine and chlorine atoms, respectively. The IUPAC name derives from the numbering of the thiazole ring, where the sulfur atom occupies position 1 and the nitrogen atom position 3. Key computed descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃BrCl₂NS | |

| Molecular Weight | 261.39 g/mol | |

| SMILES Notation | ClC1=C(Cl)C(=NCS1)Br | |

| InChI Key | UUIVVQFYCNPQOY-UHFFFAOYSA-N |

The electronegative halogens induce electron-withdrawing effects, rendering the thiazole ring electron-deficient. This property enhances susceptibility to nucleophilic substitution at the bromine site while stabilizing the ring against electrophilic attacks .

Spectral Characterization

Infrared (IR) spectroscopy of analogous thiazole derivatives reveals characteristic absorptions:

Nuclear magnetic resonance (¹H NMR) data for structurally similar compounds show thiazole ring protons as singlets near δ 7.3–7.6 ppm, while halogenated aromatic protons appear as doublets or multiplets depending on coupling patterns .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 2-bromo-4,5-dichlorothiazole typically involves cyclocondensation reactions between α-haloketones and thioureas or thiosemicarbazides. A representative protocol adapted from Holla et al. (2003) involves:

-

Substrate Preparation:

-

Optimized Reaction Conditions:

| Starting Material | Product Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 4-Chlorophenylthiourea | 82 | 98 | |

| 2,4-Dichlorophenylthiourea | 70 | 95 | |

| 4-Methoxyphenylthiourea | 86 | 99 |

Reactivity and Functionalization

Halogen Exchange Reactions

The bromine atom at position 2 undergoes facile nucleophilic displacement with:

-

Amines: Producing 2-amino-4,5-dichlorothiazoles (e.g., with aniline derivatives)

-

Thiols: Generating bis-thiazole sulfides under basic conditions

Cross-Coupling Applications

Palladium-catalyzed couplings enable diversification:

-

Suzuki-Miyaura: Installing aryl groups at position 2 using arylboronic acids

-

Buchwald-Hartwig Amination: Introducing secondary amines via Pd/Xantphos catalysis

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | P301+P317: Seek medical advice |

| H312 | Harmful in contact with skin | P280: Wear protective gloves |

| H315 | Causes skin irritation | P302+P352: Wash skin |

| H319 | Causes serious eye irritation | P305+P351+P338: Rinse eyes |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust |

Environmental Persistence

The compound’s environmental fate parameters include:

-

Biodegradation Probability: <10% (OECD 301F)

-

Aquatic Toxicity: LC₅₀ (Daphnia magna) = 3.2 mg/L (96h)

Industrial and Research Applications

Agrochemical Intermediates

Used in synthesis of:

-

Fungicides: Combining with triazole moieties for broad-spectrum activity

-

Herbicides: Modifying auxin-like activity through carboxylate derivatives

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume